N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1227954-77-9
VCID: VC2670849
InChI: InChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H
SMILES: CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.13 g/mol

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride

CAS No.: 1227954-77-9

Cat. No.: VC2670849

Molecular Formula: C10H13Cl2N3

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride - 1227954-77-9

Specification

CAS No. 1227954-77-9
Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
IUPAC Name 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H
Standard InChI Key SWKGTRDZOXYLDQ-UHFFFAOYSA-N
SMILES CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl
Canonical SMILES CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structure

Basic Information

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride is an organic compound featuring a bicyclic heterocyclic system with chloro-substitution. This compound combines the imidazo[1,2-a]pyridine scaffold with a dimethylaminomethyl functional group at the 3-position and a chlorine atom at the 6-position, forming a hydrochloride salt.

Chemical Properties

The key physicochemical properties of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride are summarized in Table 1.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number1227954-77-9
Molecular FormulaC₁₀H₁₃Cl₂N₃
Molecular Weight246.13 g/mol
IUPAC Name1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride
Standard InChIInChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H
Standard InChIKeySWKGTRDZOXYLDQ-UHFFFAOYSA-N
SMILESCN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl

The molecule consists of a fused bicyclic heterocyclic system (imidazo[1,2-a]pyridine) with three nitrogen atoms and a chlorine atom. The dimethylamine group is attached via a methylene bridge to the 3-position of the imidazo[1,2-a]pyridine core. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form.

Structural Significance

Core Structure

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold found in numerous biologically active compounds. This bicyclic system consists of an imidazole ring fused with a pyridine ring, creating a planar, aromatic structure with specific electronic and steric properties that contribute to its biological activities .

Structure-Activity Relationships

The presence of the chlorine atom at the 6-position of the pyridine ring significantly influences the compound's lipophilicity and electronic distribution. Meanwhile, the dimethylaminomethyl group at the 3-position serves as a basic center that can participate in hydrogen bonding and ionic interactions with biological targets . The hydrochloride salt formation impacts the compound's solubility, stability, and bioavailability.

Synthesis Methods

Common Synthetic Approaches

The most common synthetic approach for imidazo[1,2-a]pyridines involves the condensation reaction between 2-aminopyridines and α-haloketones . For the target compound, this would likely involve:

  • Reaction of 6-chloro-2-aminopyridine with an appropriate α-haloketone to form the imidazo[1,2-a]pyridine core

  • Functionalization at the 3-position to introduce the dimethylaminomethyl group

  • Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

Another potential route involves the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which has been reported for the synthesis of various imidazo[1,2-a]pyridine derivatives . This one-pot reaction would involve a 2-aminopyridine, an aldehyde, and an isocyanide component.

Biological Activities

Other Pharmacological Activities

Table 2: Potential Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives

ActivityMechanismReported In
AnticholinesteraseAcetylcholinesterase (AChE) inhibitionImidazo[1,2-a]pyridine derivatives with biphenyl side chains
AntiproliferativePI3K pathway inhibitionStructurally similar imidazo derivatives
NeurologicalGABA-A receptor modulationRelated imidazo[1,2-a]pyridine compounds
Anti-ulcerNot fully elucidatedCertain imidazo[1,2-a]pyridine derivatives

Imidazo[1,2-a]pyridine derivatives have shown diverse pharmacological activities, including anticholinesterase, antiproliferative, and anti-ulcer properties . The specific compound N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride may share some of these activities, though specific studies confirming this are needed.

Chemical Reactions and Reactivity

Typical Reactions

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride can potentially undergo various chemical reactions, primarily due to its reactive functional groups:

  • The chlorine atom at the 6-position can participate in nucleophilic aromatic substitution reactions

  • The tertiary amine (dimethylamino group) can act as a nucleophile or undergo alkylation

  • The imidazo[1,2-a]pyridine core can participate in electrophilic substitution reactions, although with altered regioselectivity compared to simple pyridines

These reactive sites make the compound versatile for further chemical modifications, potentially enhancing its biological activities or physicochemical properties.

Research Applications

Pharmaceutical Research

The compound holds promise in pharmaceutical research, particularly in the development of enzyme inhibitors. Its structural features make it a potential candidate for developing drugs targeting various diseases, especially where PI3K inhibition is beneficial. The imidazo[1,2-a]pyridine scaffold is found in several marketed drugs, underscoring the pharmaceutical relevance of this compound class.

Synthetic Building Block

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride can serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential biological activities. The reactive chlorine atom and the basic dimethylamino group provide handles for further functionalization.

Structure-Activity Relationship Studies

The compound is valuable for structure-activity relationship (SAR) studies aimed at developing more potent and selective enzyme inhibitors. By modifying different positions of the molecule, researchers can explore how structural changes affect biological activity, potentially leading to optimized drug candidates .

Comparison with Similar Compounds

Structural Analogues

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochlorideC₁₀H₁₃Cl₂N₃246.13 g/molReference compound1227954-77-9
(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamineC₁₀H₁₂ClN₃209.68 g/molFree base (non-salt) form866142-68-9
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amineC₁₃H₁₇ClN₄264.75 g/molSubstitution at 2-position with piperidin-4-amine1154260-73-7
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochlorideC₁₀H₁₄ClN₃211.69 g/molLacks 6-chloro substitution1461708-65-5
({imidazo[1,2-a]pyridin-3-yl}methyl)trimethylazanium iodideC₁₁H₁₆IN₃317.17 g/molTrimethylazanium iodide vs. dimethylamine hydrochloride2717-91-1

These structural analogues demonstrate how subtle changes in the molecule can potentially lead to different physical properties and biological activities. The presence or absence of the 6-chloro substitution, variations in the salt form, and modifications of the amino group all contribute to unique compound profiles .

Future Research Directions

Structure Optimization

Future research could focus on structural modifications to enhance the biological activity and selectivity of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride. This includes exploring different substitution patterns on the imidazo[1,2-a]pyridine core and modifications of the dimethylamino group.

Biological Activity Studies

Comprehensive studies to elucidate the exact biological activities and mechanisms of action of this compound are needed. This includes in vitro enzyme inhibition assays, cell-based studies, and potentially in vivo studies to evaluate its therapeutic potential.

Development of Improved Synthetic Routes

Research into more efficient and environmentally friendly synthetic methods for N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride would be valuable. This could include one-pot synthesis approaches, catalytic methods, and green chemistry applications.

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